4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. Subsequent steps include the introduction of the methanesulfonyl and methylphenyl groups via electrophilic aromatic substitution reactions. The final step involves the coupling of the thiazole derivative with a naphthalen-2-ylmethylamine under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings may facilitate binding to these targets, while the aromatic substituents can enhance the compound’s stability and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methanesulfonylphenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Benzyl group compounds: Similar in structure due to the presence of aromatic rings and functional groups.
Uniqueness
4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine is unique due to its combination of a thiazole ring, a pyridine ring, and multiple aromatic substituents, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
303163-26-0 |
---|---|
Molecular Formula |
C33H27N3O2S2 |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]-N-(naphthalen-2-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C33H27N3O2S2/c1-22-6-5-9-27(18-22)31-32(39-33(36-31)25-12-14-29(15-13-25)40(2,37)38)28-16-17-34-30(20-28)35-21-23-10-11-24-7-3-4-8-26(24)19-23/h3-20H,21H2,1-2H3,(H,34,35) |
InChI Key |
PYHXUGLTXSLVEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NCC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.